4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine is a heterocyclic compound that integrates the structural features of both thiazole and triazole rings. This compound is recognized for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's chemical identity is defined by its molecular formula and a molecular weight of 237.33 g/mol, with the CAS number 1338974-40-5 .
This compound falls under the category of organic heterocycles, specifically those containing nitrogen and sulfur atoms. It is classified as a thiazole derivative due to the presence of the thiazole ring and a triazole moiety, which enhances its reactivity and biological activity. Heterocyclic compounds like this one are significant in medicinal chemistry due to their diverse applications in drug development and material science .
The synthesis of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine typically involves several key steps:
The molecular structure of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine can be represented using various chemical notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 237.33 g/mol |
IUPAC Name | 4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]-1,3-thiazol-2-amine |
InChI | InChI=1S/C10H15N5S/c1-6(2)4... |
InChI Key | VBMCREYTABAHNR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC1=NN(C(=N1)C2=CSC(=N2)N) |
The structural features include a thiazole ring fused with a triazole ring, contributing to its unique chemical properties and biological activities .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in medicinal chemistry.
The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine involves its interaction with specific biological targets:
The physical properties of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine are crucial for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are typically determined through experimental methods and are vital for applications involving storage and handling .
The compound has several notable applications across various fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: